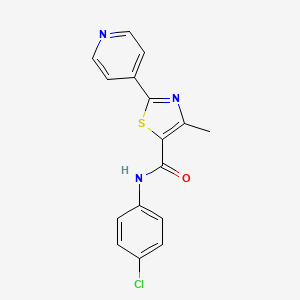
1-(4-异丙苯基)-3-(1-(4-甲氧基苯基)-5-氧代吡咯烷-3-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
INTRODUCTION 1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as IMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. SYNTHESIS METHOD IMPU can be synthesized through a multi-step process involving the reaction of 4-isopropylphenylhydrazine with 4-methoxyphenyl isocyanate, followed by the reaction of the resulting intermediate with 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid. The final product is obtained through the reaction of the intermediate with urea. The synthesis method has been optimized to yield high purity and high yield of IMPU. SCIENTIFIC RESEARCH APPLICATION IMPU has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-metastatic activities. In particular, IMPU has been found to inhibit the growth and migration of cancer cells in vitro and in vivo, suggesting its potential as a cancer therapeutic agent. Additionally, IMPU has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. MECHANISM OF ACTION The mechanism of action of IMPU is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and migration. IMPU has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix and play a role in cancer cell invasion and metastasis. IMPU has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival. BIOCHEMICAL AND PHYSIOLOGICAL EFFECTS IMPU has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activities, IMPU has been shown to have antioxidant and anti-apoptotic effects. It has also been shown to modulate the expression of various genes involved in cell growth and survival. Additionally, IMPU has been shown to have minimal toxicity in animal models, suggesting its potential as a safe therapeutic agent. ADVANTAGES AND LIMITATIONS FOR LAB EXPERIMENTS One advantage of using IMPU in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, IMPU has been shown to have minimal toxicity in animal models, allowing for higher doses to be used in experiments. However, one limitation of using IMPU is its relatively high cost compared to other compounds, which may limit its use in certain experiments. FUTURE DIRECTIONS There are several future directions for research on IMPU. One area of interest is its potential as a cancer therapeutic agent, particularly in combination with other drugs. Another area of interest is its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of IMPU and its effects on various signaling pathways. Finally, the development of more cost-effective synthesis methods for IMPU may increase its accessibility for research and potential therapeutic applications.
科学研究应用
- Anti-Inflammatory Agents : Researchers explore its potential as an anti-inflammatory drug due to its structural resemblance to other anti-inflammatory compounds. By modulating inflammatory pathways, it could contribute to managing conditions like arthritis and autoimmune diseases .
- Neuroprotective Properties : The compound’s ability to protect neurons from damage or degeneration is of interest. Researchers study its effects on neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
属性
IUPAC Name |
1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-14(2)15-4-6-16(7-5-15)22-21(26)23-17-12-20(25)24(13-17)18-8-10-19(27-3)11-9-18/h4-11,14,17H,12-13H2,1-3H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXENHBMKOCJWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropylphenyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-5,6,7,8-tetrahydrothieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B2620669.png)
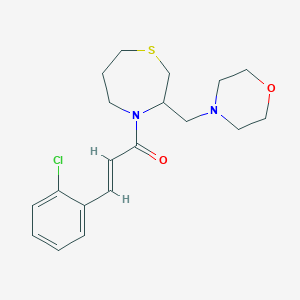
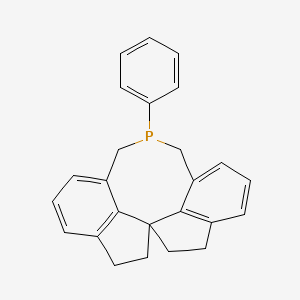
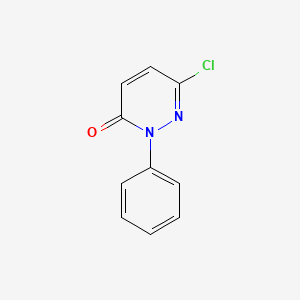
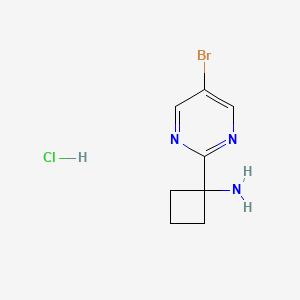
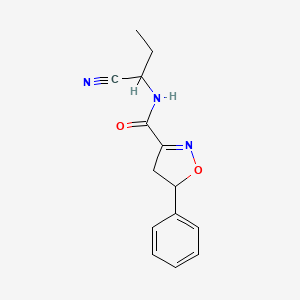
![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2620676.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)
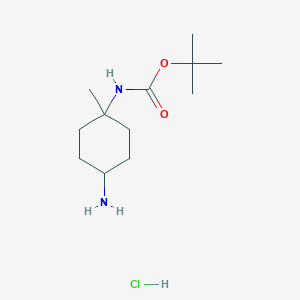
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2620684.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2620687.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)
